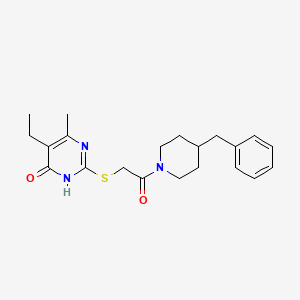

methylene]malonate CAS No. 866153-20-0](/img/structure/B2527873.png)

Diethyl 2-[[(3,4-dichlorobenzyl)sulfanyl](2-fluoroanilino)methylene]malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

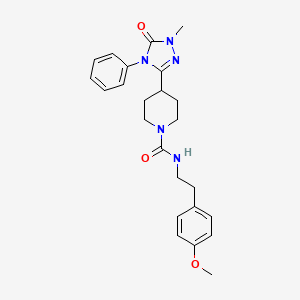

The compound "Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate" is a chemically synthesized molecule that appears to be a derivative of diethyl malonate with additional functional groups attached to it. Diethyl malonate is a reagent commonly used in organic synthesis, particularly in the formation of alpha-substituted acetic acid derivatives. The presence of a sulfanyl group and a fluoroanilino moiety suggests that this compound could be involved in the formation of heterocyclic systems or as an intermediate in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of related diethyl malonate derivatives has been explored in various studies. For instance, the direct fluoro-aminosulfenylation of active methylene compounds, such as diethyl malonate, has been achieved using diethylaminosulfur trifluoride (DAST) under metal-free and base-free conditions . This method could potentially be adapted to synthesize the compound by incorporating the appropriate 3,4-dichlorobenzyl and 2-fluoroanilino substituents.

Molecular Structure Analysis

While the specific molecular structure of "Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate" is not detailed in the provided papers, the general structure of diethyl malonate derivatives can be complex, often featuring multiple substituents that can influence the molecule's reactivity and physical properties. The presence of dichlorobenzyl and fluoroanilino groups would likely contribute to the molecule's electronic characteristics and could affect its reactivity in subsequent chemical reactions.

Chemical Reactions Analysis

Diethyl malonate derivatives are known to undergo various chemical transformations. For example, diethyl 2-(1-phenyl-2-(phenylsulfonyl)ethylidene)malonate has shown high reactivity towards different reagents, leading to the construction of a wide range of heterocyclic sulfone systems . Similarly, the compound may also participate in reactions that form heterocyclic structures or undergo substitutions that modify its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl malonate derivatives can vary widely depending on their substituents. For instance, diethyl 2-(2-chloronicotinoyl)malonate is a water-soluble carboxylic acid and serves as an important intermediate in the synthesis of small molecule anticancer drugs . The specific properties of "Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate" would need to be determined experimentally, but it can be inferred that the molecule's solubility, stability, and reactivity would be influenced by its dichlorobenzyl and fluoroanilino groups.

Applications De Recherche Scientifique

Given the specificity of the chemical compound you're inquiring about, it's possible that research related to it may exist in more specialized databases, patent records, or industrial research reports that are not covered by the current search. Often, compounds with complex names like "Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate" are explored in very specialized chemical synthesis research, materials science studies, or pharmacological contexts.

Propriétés

IUPAC Name |

diethyl 2-[(3,4-dichlorophenyl)methylsulfanyl-(2-fluoroanilino)methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2FNO4S/c1-3-28-20(26)18(21(27)29-4-2)19(25-17-8-6-5-7-16(17)24)30-12-13-9-10-14(22)15(23)11-13/h5-11,25H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVKCKSZJHDQJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(NC1=CC=CC=C1F)SCC2=CC(=C(C=C2)Cl)Cl)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-[[(3,4-dichlorobenzyl)sulfanyl](2-fluoroanilino)methylene]malonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2527790.png)

![3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2527791.png)

![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527799.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2527802.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2527806.png)

![7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2527811.png)